molecular formula C20H21N3O2S2 B11214562 4-amino-N-(2-methoxybenzyl)-3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

4-amino-N-(2-methoxybenzyl)-3-(2-phenylethyl)-2-thioxo-2,3-dihydro-1,3-thiazole-5-carboxamide

Cat. No.: B11214562
M. Wt: 399.5 g/mol
InChI Key: CUEGGNKOGSHENU-UHFFFAOYSA-N
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Description

4-AMINO-N-[(2-METHOXYPHENYL)METHYL]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE is a complex organic compound with a unique structure that includes a thiazole ring, a phenyl group, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Schiff bases reduction route . The reaction conditions often include the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to facilitate the reduction of nitriles and amides .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with careful control of temperature, pressure, and pH to ensure high yield and purity. Catalysts such as tin or iron may be used to enhance the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

4-AMINO-N-[(2-METHOXYPHENYL)METHYL]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiazole derivatives .

Mechanism of Action

The mechanism of action of 4-AMINO-N-[(2-METHOXYPHENYL)METHYL]-3-(2-PHENYLETHYL)-2-SULFANYLIDENE-2,3-DIHYDRO-1,3-THIAZOLE-5-CARBOXAMIDE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects . The pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes .

Properties

Molecular Formula

C20H21N3O2S2

Molecular Weight

399.5 g/mol

IUPAC Name

4-amino-N-[(2-methoxyphenyl)methyl]-3-(2-phenylethyl)-2-sulfanylidene-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C20H21N3O2S2/c1-25-16-10-6-5-9-15(16)13-22-19(24)17-18(21)23(20(26)27-17)12-11-14-7-3-2-4-8-14/h2-10H,11-13,21H2,1H3,(H,22,24)

InChI Key

CUEGGNKOGSHENU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=C(N(C(=S)S2)CCC3=CC=CC=C3)N

Origin of Product

United States

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